GSK2982772 - 1622848-92-3

GSK2982772

Catalog Number: EVT-270036
CAS Number: 1622848-92-3
Molecular Formula: C20H19N5O3
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide, known as GSK2982772, is a potent and selective small-molecule inhibitor of receptor-interacting protein kinase 1 (RIPK1). [, , , ] This kinase plays a crucial role in regulating programmed cell death pathways, particularly necroptosis, and is involved in inflammatory responses. [, ] GSK2982772 has been explored in scientific research as a tool to investigate the role of RIPK1 in various cellular processes and disease models. [, , , , ]

Future Directions
  • Exploration of novel drug delivery systems: Developing modified-release formulations of GSK2982772 could improve patient compliance and therapeutic outcomes. [, , , ]

  • Development of more potent and selective RIPK1 inhibitors: Research into designing and synthesizing novel RIPK1 inhibitors with improved potency, selectivity, and pharmacokinetic properties is ongoing. []

  • Investigating the potential for combination therapies: Combining GSK2982772 with other drugs that target different pathways involved in inflammation and cell death could enhance its therapeutic efficacy. []

Necrostatin-1

Compound Description: Necrostatin-1 is a well-known inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), often used to study necroptosis. It also exhibits inhibitory activity against indoleamine 2,3-dioxygenase (IDO), an enzyme involved in regulating tumor immunity [].

Relevance: While both Necrostatin-1 and GSK2982772 inhibit RIPK1, a study revealed that Necrostatin-1 could block ferroptosis independently of RIPK1 and IDO inhibition. This suggests that Necrostatin-1 possesses additional biological activities beyond RIPK1 inhibition that distinguishes it from GSK2982772 [].

Necrostatin-1s

Relevance: Similar to Necrostatin-1, Necrostatin-1s were also unable to prevent the decrease in cell viability caused by sulfasalazine, unlike GSK2982772, suggesting a different mode of action []. This further highlights the unique properties of GSK2982772 in its interaction with the ferroptosis pathway.

1-Methyl-D-tryptophan

Relevance: Unlike Necrostatin-1, which can inhibit both RIPK1 and IDO, 1-Methyl-D-tryptophan specifically targets IDO. This compound was used in a study alongside GSK2982772 to investigate the role of IDO inhibition in ferroptosis. The study found that 1-Methyl-D-tryptophan did not protect against sulfasalazine-induced cell death, suggesting that IDO inhibition is not the primary mechanism by which GSK2982772 exerts its effects in this context [].

Sulfasalazine

Compound Description: Sulfasalazine is an anti-inflammatory drug used to treat inflammatory bowel disease (IBD), including ulcerative colitis. It is known to induce ferroptosis in certain cell types [].

Relevance: Sulfasalazine was employed as a ferroptosis inducer in studies investigating the activity of GSK2982772 and other RIPK1 inhibitors. The research revealed that, unlike some other RIPK1 inhibitors, GSK2982772 did not prevent sulfasalazine-induced ferroptosis, suggesting additional mechanisms of action beyond its primary target [].

Erastin

Compound Description: Erastin is a potent and selective ferroptosis inducer that acts by inhibiting the system xc- cystine/glutamate antiporter, leading to glutathione depletion and subsequent accumulation of lipid peroxides [].

Relevance: Similar to Sulfasalazine, Erastin was utilized in research to induce ferroptosis and assess the impact of GSK2982772 on this cell death pathway. Results showed that GSK2982772 did not prevent Erastin-induced cell death, emphasizing the distinct pharmacological profiles of these compounds despite their shared involvement in modulating cell death pathways [].

RSL3

Compound Description: RSL3 is a ferroptosis inducer that directly inhibits glutathione peroxidase 4 (GPX4), a key enzyme responsible for reducing lipid hydroperoxides and protecting cells from ferroptosis [].

Relevance: RSL3 served as another tool compound to induce ferroptosis alongside Sulfasalazine and Erastin in studies exploring the mechanism of action of GSK2982772. Findings indicated that GSK2982772 only partially blocked RSL3-induced cell death, further supporting the notion that its impact on ferroptosis might be context-dependent and involve intricate interactions beyond RIPK1 inhibition [].

Ferrostatin-1

Compound Description: Ferrostatin-1 is a potent and selective inhibitor of ferroptosis. It acts as a radical-trapping antioxidant, preventing the accumulation of lipid peroxides and subsequent cell death [].

Relevance: Ferrostatin-1 was utilized as a positive control for ferroptosis inhibition in studies examining the effects of GSK2982772. The observation that Ferrostatin-1 effectively blocked ferroptosis induced by compounds like Sulfasalazine, while GSK2982772 did not, underscores the distinct mechanisms of action of these compounds [].

Deferoxamine

Compound Description: Deferoxamine is an iron chelator used clinically to treat iron overload. It can also inhibit ferroptosis by limiting the availability of iron, which is required for the Fenton reaction and subsequent generation of reactive oxygen species [].

Relevance: Similar to Ferrostatin-1, Deferoxamine acted as a positive control for ferroptosis inhibition in experiments evaluating GSK2982772. The distinct responses observed between these compounds further highlight the complexity of ferroptosis regulation and the specific pharmacological profile of GSK2982772 [].

Compound 10 (Benzoxazepinone hit)

Compound Description: This compound represents the initial benzoxazepinone hit discovered through DNA-encoded library screening. It exhibited inhibitory activity against RIPK1, serving as the starting point for the development of GSK2982772 [].

Relevance: Compound 10 represents the foundational structure upon which GSK2982772 was developed. Structural modifications were introduced to optimize its potency, selectivity, and pharmacological properties, leading to the discovery of GSK2982772 as a clinical candidate [].

Compound 11 (Novel RIPK1 inhibitor)

Compound Description: This compound belongs to a novel class of RIPK1 inhibitors, designed based on the overlay study between Compound 10 and GSK2982772. It displayed moderate RIPK1 inhibitory activity and was subject to P-glycoprotein (P-gp) mediated efflux [].

Relevance: The development of Compound 11 stemmed from efforts to explore alternative scaffolds for RIPK1 inhibition, leveraging structural insights from GSK2982772. While it exhibited moderate potency, its susceptibility to P-gp efflux highlights the importance of optimizing pharmacokinetic properties during drug development, a challenge that GSK2982772 successfully addressed [].

Compound 22 (Brain-penetrant RIPK1 inhibitor)

Compound Description: Compound 22 represents a highly potent, orally available, and brain-penetrant RIPK1 inhibitor derived from the same chemical series as Compound 11. It demonstrated excellent pharmacokinetic properties and effectively suppressed necroptotic cell death in both mouse and human cells [].

Relevance: Compound 22 highlights the successful optimization of the scaffold explored with Compound 11, resulting in a potent and brain-penetrant RIPK1 inhibitor. Its ability to effectively attenuate disease progression in the mouse experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis underscores its therapeutic potential in neurological disorders, expanding the potential therapeutic scope of RIPK1 inhibitors beyond the initial focus of GSK2982772 [].

Compound 21 (ZB-R-55)

Compound Description: Compound 21, also known as ZB-R-55, represents a highly potent dual-mode RIPK1 inhibitor designed to occupy both the allosteric and ATP-binding pockets of RIPK1. It exhibited greater potency than GSK2982772, excellent kinase selectivity, favorable oral pharmacokinetics, and demonstrated promising therapeutic effects in a LPS-induced sepsis model [].

Relevance: Compound 21 exemplifies the ongoing development of next-generation RIPK1 inhibitors with improved potency and a multi-targeted approach. Its dual-mode binding and enhanced potency compared to GSK2982772 suggest the potential for increased efficacy and a broader therapeutic window in treating conditions like sepsis [].

Overview

GSK2982772 is a selective inhibitor of receptor-interacting protein kinase 1, commonly referred to as RIPK1. This compound has garnered attention due to its potential therapeutic applications in inflammatory diseases and cancer. GSK2982772 is currently undergoing clinical evaluation, particularly in phase 2a trials, highlighting its significance in drug development.

Source and Classification

GSK2982772 was developed through a lead optimization process aimed at enhancing the specificity and potency of RIPK1 inhibitors. It belongs to a class of compounds designed to selectively inhibit serine/threonine kinases, specifically targeting the RIPK1 enzyme, which plays a crucial role in various cellular processes, including apoptosis and necroptosis .

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK2982772 involves several key steps, focusing on optimizing the chemical structure for enhanced activity and selectivity. The synthetic route typically includes:

  1. Formation of the Core Structure: The initial step involves constructing the benzazepinone core, which is essential for binding to the target kinase.
  2. Functionalization: Various functional groups are introduced to enhance binding affinity and selectivity towards RIPK1.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

Each step is meticulously optimized to achieve a compound with high bioavailability and low clearance rates in vivo .

Molecular Structure Analysis

Structure and Data

The molecular structure of GSK2982772 features a complex arrangement that includes:

  • Benzazepinone Core: This structure is critical for its interaction with the ATP-binding site of RIPK1.
  • Functional Groups: Specific substituents are strategically placed to enhance selectivity and potency.

Key structural data include:

  • Molecular Weight: Approximately 455.5 g/mol.
  • Chemical Formula: C₂₃H₂₃F₃N₄O₃S.

The binding mode of GSK2982772 has been characterized through crystallography, revealing how it interacts with the active site of RIPK1, providing insights into its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

GSK2982772 primarily functions through competitive inhibition of RIPK1, blocking its kinase activity. Key reactions include:

  • Inhibition of Phosphorylation: By binding to the ATP site, GSK2982772 prevents the phosphorylation of downstream targets involved in inflammatory pathways.
  • Selectivity Profile: Extensive screening against a panel of kinases demonstrates that GSK2982772 exhibits over 1500-fold selectivity for RIPK1 compared to other kinases, underscoring its potential for targeted therapy without off-target effects .
Mechanism of Action

Process and Data

GSK2982772 exerts its pharmacological effects by inhibiting RIPK1-mediated signaling pathways. The mechanism can be summarized as follows:

  1. Binding to RIPK1: GSK2982772 binds competitively at the ATP-binding site.
  2. Inhibition of Necroptosis and Apoptosis: By inhibiting RIPK1 activity, GSK2982772 prevents necroptosis (a form of programmed cell death) and modulates apoptotic pathways, thereby influencing immune responses .
  3. Therapeutic Implications: This inhibition has therapeutic implications in conditions characterized by excessive inflammation or cell death, such as autoimmune diseases and cancer.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK2982772 possesses several notable physical and chemical properties:

  • Solubility: The compound shows moderate solubility in aqueous environments, which is critical for bioavailability.
  • Stability: GSK2982772 exhibits good metabolic stability, making it a suitable candidate for further clinical development.
  • Log P Value: The lipophilicity (log P) value suggests favorable absorption characteristics.

These properties are essential for predicting pharmacokinetic behavior in vivo .

Applications

Scientific Uses

GSK2982772 is primarily being explored for its potential applications in treating:

  • Inflammatory Diseases: Its ability to modulate necroptosis makes it a candidate for conditions like systemic inflammatory response syndrome.
  • Cancer Therapy: The compound is also being investigated as an adjunct therapy in combination with immune checkpoint inhibitors, potentially enhancing anti-tumor responses by regulating immune cell activity .
Introduction to RIPK1 as a Therapeutic Target

Receptor-Interacting Protein Kinase 1 (RIPK1) is a master regulator of cell survival, inflammation, and death signaling pathways. Its position at the crossroads of apoptosis, necroptosis, and nuclear factor κB (NF-κB) activation makes it a compelling target for therapeutic intervention in immune-mediated inflammatory diseases (IMIDs), neurodegenerative disorders, and ischemic conditions. The development of highly selective small-molecule inhibitors like GSK2982772 leverages a unique hydrophobic allosteric pocket within RIPK1’s kinase domain, enabling precise disruption of pathological signaling without compromising scaffold-dependent pro-survival functions. This section details the biochemical, functional, and translational foundations for targeting RIPK1.

Biochemical Characterization of Receptor-Interacting Protein Kinase 1 (RIPK1)

RIPK1 is a 76 kDa serine/threonine kinase with three critical domains governing its functions:

  • N-terminal Kinase Domain: Catalyzes substrate phosphorylation and is the target of ATP-competitive inhibitors like GSK2982772. Its activation requires homodimerization via the C-terminal death domain (DD) [8].
  • Intermediate Domain: Contains the RIP Homotypic Interaction Motif (RHIM), facilitating oligomerization with RHIM-containing partners (e.g., RIPK3, TRIF, ZBP1) to initiate necroptosis or inflammation [3] [8].
  • C-terminal Death Domain (DD): Mediates recruitment to death receptors (e.g., TNFR1, Fas) via homotypic interactions with adaptors like TRADD and FADD [1] [8].

Post-Translational Modifications tightly regulate RIPK1 activity:

  • Ubiquitination: K63-linked polyubiquitination by cIAP1/2 or linear ubiquitination by LUBAC in Complex-I promotes NF-κB activation and cell survival. Conversely, deubiquitination by enzymes like A20 enables cytotoxic complex formation [3] [10].
  • Phosphorylation: Kinases like TAK1, MK2, IKKα/β, and TBK1 phosphorylate RIPK1 at residues S25, S321, and S336 to suppress kinase-dependent cell death [1] [3].

Table 1: Structural and Functional Domains of RIPK1

DomainKey FeaturesFunctional Role
N-terminal KinaseBinds ATP; inhibited by GSK2982772 (IC₅₀ = 16 nM human RIPK1)Drives apoptosis/necroptosis via RIPK3 phosphorylation
Intermediate RHIMTethers RIPK3, TRIF, or ZBP1Scaffolds necrosome assembly; activates NF-κB/MLKL
C-terminal DeathHomodimerizes; binds TNFR1/TRADD/FADDRecruits RIPK1 to membrane receptors; enables dimerization-induced kinase activation

Role of RIPK1 in Necroptosis and Proinflammatory Signaling Pathways

RIPK1 acts as a molecular switch between cell survival and death:

Complex-I Dynamics (Pro-Survival):

Upon TNFα binding, TNFR1 recruits RIPK1, TRADD, TRAF2/5, cIAP1/2, and LUBAC, forming Membrane-Associated Complex-I. Here, RIPK1 undergoes K63/linear ubiquitination, activating TAK1 and IKK complexes. This triggers:

  • NF-κB-dependent transcription of pro-survival genes (e.g., cFLIP, A20) [3] [8].
  • TAK1/IKK-mediated phosphorylation of RIPK1, blocking its dissociation into cytotoxic complexes [1] [3].

Cytotoxic Complex Formation (Pro-Death):

Under conditions of caspase inhibition (e.g., by viral proteins), deubiquitinated RIPK1 forms:

  • Complex-IIa (Apoptosis): RIPK1-FADD-caspase-8 induces apoptosis.
  • Complex-IIb (Necroptosis): RIPK1-RIPK3-MLKL activates necroptosis. RHIM-dependent RIPK1-RIPK3 oligomerization forms the necrosome, where RIPK3 phosphorylates MLKL. Phospho-MLKL oligomerizes, translocates to membranes, and causes lytic cell death [1] [8].

Necroptosis-Independent Inflammation:

RIPK1 drives inflammation without cell death:

  • NF-κB Activation: RIPK1 scaffolds canonical (RelA/p50) and non-canonical (RelB/p50) NF-κB pathways, amplifying cytokine production (e.g., TNF, IL-6) [6].
  • Inflammasome Priming: RIPK1/RIPK3 promote NLRP3 inflammasome assembly and IL-1β processing in dendritic cells [6].

Rationale for Targeting RIPK1 in Immune-Mediated Inflammatory Diseases

Dysregulated RIPK1 activity underpins multiple pathologies:

Neurodegenerative Diseases:

  • Alzheimer’s Disease (AD): RIPK1 activation in microglia drives TNF-dependent neuroinflammation and necroptosis of neurons. RIPK1 inhibition reduces amyloid-β toxicity in models [1] [10].
  • Amyotrophic Lateral Sclerosis (ALS): RIPK1 mediates TNF-α-induced axonal degeneration. RIPK1 mutations are linked to ALS pathogenesis [1] [10].
  • Multiple Sclerosis (MS): RIPK1-dependent necroptosis is activated in demyelinating lesions [1].

Autoimmune/Inflammatory Disorders:

  • Psoriasis: TNFα-driven skin inflammation involves RIPK1-dependent T-cell infiltration and epidermal hyperproliferation. In a phase IIa trial, GSK2982772 reduced epidermal thickness and dermal CD3+ T cells in psoriatic lesions [9].
  • Rheumatoid Arthritis (RA): Synovial tissue from RA patients shows elevated pS166-RIPK1, indicating kinase activation [1].
  • Ulcerative Colitis (UC): Spontaneous cytokine release (IL-1β, IL-6) from UC explants is suppressed by RIPK1 inhibitors [5].

Therapeutic Advantages of GSK2982772:

GSK2982772 exemplifies RIPK1-targeted drug design:

  • Mechanism: Binds an allosteric pocket, stabilizing RIPK1 in an inactive conformation. It is ATP-competitive with exquisite selectivity (>1,000-fold over 339 kinases at 10 µM) [2] [5].
  • Potency: IC₅₀ = 16 nM (human RIPK1), 20 nM (monkey RIPK1). It blocks TNF-induced necroptosis in HT-29 cells (EC₅₀ = 3.6 nM) [2] [5].
  • Translational Data:
  • Reduces plasma cytokines (TNF, IL-6) in TNF-shock models [4].
  • Achieves >90% target engagement in humans at 60–120 mg BID [4].
  • Distributes into inflamed tissues (colon, liver) but has low brain penetration (4% in rats) due to P-glycoprotein efflux [2] [5].

Table 2: Preclinical Profile of GSK2982772

ParameterFindingsSignificance
Selectivity>1,000-fold selectivity across 339 kinasesMinimizes off-target toxicity
Cellular ActivityEC₅₀ = 3.6 nM (necroptosis in HT-29); CC₅₀ >50 µM (HT-29 viability)High potency with low cytotoxicity
In Vivo Efficacy87% protection from TNF/zVAD-induced hypothermia (50 mg/kg, mice)Robust activity in inflammation models
PharmacokineticsLinear PK (0.1–120 mg); 7.4% free fraction (human); no accumulation after BID dosingPredictable dosing; supports chronic administration [4] [5]

Properties

CAS Number

1622848-92-3

Product Name

GSK2982772

IUPAC Name

5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C20H19N5O3/c1-25-15-9-5-6-10-16(15)28-12-14(20(25)27)21-19(26)18-22-17(23-24-18)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H,21,26)(H,22,23,24)/t14-/m0/s1

InChI Key

LYPAFUINURXJSG-AWEZNQCLSA-N

SMILES

CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

GSK2982772; GSK-2982772; GSK 2982772.

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.